molecular formula C12H23NO3 B1372912 Tert-butyl 3-propoxypyrrolidine-1-carboxylate CAS No. 1175835-99-0

Tert-butyl 3-propoxypyrrolidine-1-carboxylate

Cat. No.: B1372912
CAS No.: 1175835-99-0
M. Wt: 229.32 g/mol
InChI Key: ANTQYKULVIZWAS-UHFFFAOYSA-N
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Description

Tert-butyl 3-propoxypyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 1175835-99-0 . It has a molecular weight of 229.32 . The IUPAC name for this compound is tert-butyl 3-propoxy-1-pyrrolidinecarboxylate .


Synthesis Analysis

The synthesis of this compound involves the use of CSOH-H20 and 4 A molecular sieves added sequentially to a DMF solution of 3- ®-HYDROXY-1-BOC-PYRROLIDINE at room temperature . After 10 minutes, allyl bromide is added and stirring continues for 18 hours . The reaction is then diluted with EtOAc, filtered, and acidified with 1 M HCl . The organic layer is washed, dried, and concentrated. The residue is subjected to column chromatography to give the alkylated intermediate . Pd (OH) 2 is added to a solution of this intermediate in methanol, and the suspension is stirred under H2 for 18 hours . The catalyst is removed by filtration and the filtrate is concentrated. The residue is treated with 20% TFA/CH2CI2 at room temperature for 2 hours, then evaporated in vacuo to give the product as a salt .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H23NO3/c1-5-8-15-10-6-7-13 (9-10)11 (14)16-12 (2,3)4/h10H,5-9H2,1-4H3 .


Physical and Chemical Properties Analysis

This compound is stored in a sealed, dry environment at 2-8°C . The physical form of this compound is not specified in the search results .

Scientific Research Applications

Singlet Oxygen Reactions

Tert-butyl 3-propoxypyrrolidine-1-carboxylate is involved in singlet oxygen reactions. Specifically, its ester form reacts with singlet oxygen to yield peroxidic intermediates. These intermediates can couple with nucleophiles to yield 5-substituted pyrroles, serving as precursors to compounds like prodigiosin, including A-ring substituted analogs (Wasserman et al., 2004).

Coupling Reactions

This compound undergoes palladium-catalyzed coupling reactions with various substituted arylboronic acids. This process produces a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, highlighting its utility in creating complex chemical structures (Wustrow & Wise, 1991).

Enantioselective Nitrile Anion Cyclization

In a study, a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines using a nitrile anion cyclization strategy was described. This synthesis achieved high yield and enantiomeric excess, demonstrating the compound's role in producing chiral pyrrolidines (Chung et al., 2005).

Metabolism Studies

Research has been conducted on CP-533,536, an EP2 receptor-selective prostaglandin E2 agonist, which involves this compound. The study details the in vitro metabolism of this compound by human cytochrome P450s, revealing insights into its biotransformation pathways (Prakash et al., 2008).

Crystal Structure Analysis

The crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, related to this compound, has been analyzed. This study provided insights into the compound's molecular conformation and intermolecular interactions, which are crucial for understanding its behavior in various applications (Naveen et al., 2007).

Safety and Hazards

The safety information for Tert-butyl 3-propoxypyrrolidine-1-carboxylate indicates that it has a GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 .

Properties

IUPAC Name

tert-butyl 3-propoxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-5-8-15-10-6-7-13(9-10)11(14)16-12(2,3)4/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTQYKULVIZWAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1CCN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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